An In-depth Technical Guide to AZT-PMAP: A Phosphoramidate Prodrug of Zidovudine
An In-depth Technical Guide to AZT-PMAP: A Phosphoramidate Prodrug of Zidovudine
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AZT-PMAP, a phosphoramidate prodrug of the anti-HIV agent Zidovudine (AZT). Designed for researchers, scientists, and professionals in drug development, this document details the rationale behind the prodrug approach, its mechanism of action, and relevant experimental data and methodologies.
Introduction
Zidovudine (AZT), the first nucleoside analogue approved for the treatment of HIV infection, requires intracellular phosphorylation to its triphosphate form to exert its antiviral effect. This process can be inefficient and is a common mechanism of drug resistance. AZT-PMAP, an aryl phosphoramidate derivative of AZT, represents a prodrug strategy designed to bypass the initial, often rate-limiting, phosphorylation step. By delivering AZT monophosphate directly into cells, such prodrugs aim to enhance antiviral potency, improve the therapeutic index, and overcome resistance in cell lines with deficient thymidine kinase activity.
Chemical Structure and Properties
AZT-PMAP is chemically identified as L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester. This structure reveals a phosphoramidate linkage where the 5'-hydroxyl of AZT is bonded to a phosphorus atom, which in turn is linked to a phenyl group and the amino group of L-alanine methyl ester.
Chemical Identifiers
| Property | Value |
| Chemical Name | L-Alanine, N-(3'-azido-3'-deoxy-P-phenyl-5'-thymidylyl)-, methyl ester |
| Synonyms | Azt-pmap, 3'-Azidothymidine-5'-(phenylmethoxyalanyl)phosphate |
| CAS Number | 142629-81-0 |
| Molecular Formula | C₂₀H₂₅N₆O₈P |
| SMILES | O=C1N([C@@H]2O--INVALID-LINK--=O)C)=O">C@H--INVALID-LINK--C2)C=C(C)C(=O)N1 |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 508.42 g/mol |
| Appearance | Not specified in literature; likely a solid |
| Solubility | Designed to be membrane-soluble |
Synthesis
The synthesis of AZT-PMAP and related phosphoramidate derivatives of AZT is achieved through phosphorochloridate chemistry. While a detailed, step-by-step protocol for the specific synthesis of AZT-PMAP is not publicly available, the general synthetic strategy can be outlined based on the work of McGuigan and colleagues.
General Synthetic Protocol
The synthesis involves the reaction of 3'-azido-3'-deoxythymidine (AZT) with a suitable phosphorochloridate reagent. This reagent is typically prepared by reacting phenyl phosphorodichloridate with the desired amino acid ester, in this case, L-alanine methyl ester.
A representative, generalized protocol is as follows:
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Preparation of the Phosphorochloridate Reagent: Phenyl phosphorodichloridate is reacted with L-alanine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature). This reaction yields the phenyl(alanyl-methyl-ester) phosphorochloridate.
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Coupling with AZT: The prepared phosphorochloridate is then reacted in situ or after purification with AZT in the presence of a base (e.g., N-methylimidazole or pyridine) in an anhydrous solvent.
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Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography.
The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ³¹P NMR, and mass spectrometry.
Mechanism of Action
AZT-PMAP functions as a prodrug, delivering the monophosphorylated form of AZT into HIV-infected cells. This mechanism is designed to circumvent the initial, and often inefficient, phosphorylation of AZT by cellular thymidine kinase.
As depicted in Figure 1, after cellular uptake, AZT-PMAP is intracellularly cleaved to release AZT monophosphate. This is then further phosphorylated by cellular kinases to the active triphosphate form, which inhibits HIV reverse transcriptase and leads to viral DNA chain termination. This prodrug approach has been shown to be effective in cell lines that are resistant to AZT due to poor phosphorylation capabilities.[1]
Biological Activity
AZT-PMAP and related aryl phosphate derivatives have demonstrated significant anti-HIV activity in vitro. The potency of these compounds can be influenced by the nature of the aryl and amino acid ester groups.
In Vitro Anti-HIV Activity
| Cell Line | EC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |
| C8166 | 0.08 | 500 | 6250 |
| JM | 0.32 | 500 | 1562.5 |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TC₅₀ (50% toxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is calculated as TC₅₀ / EC₅₀.
The data indicates that AZT-PMAP is a potent inhibitor of HIV-1 replication with a favorable selectivity index. Notably, the activity in JM cells, which are deficient in thymidine kinase, supports the hypothesis that these phosphoramidate derivatives act as prodrugs of the nucleotide form.
Experimental Protocols
Anti-HIV Assay Protocol (Representative)
The in vitro anti-HIV activity of AZT-PMAP is typically determined using a cell-based assay that measures the inhibition of virus-induced cytopathic effects.
Materials:
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Susceptible human T-lymphocyte cell lines (e.g., C8166, MT-4).
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HIV-1 viral stock.
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Complete cell culture medium.
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AZT-PMAP and control compounds (e.g., AZT).
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96-well microtiter plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
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Plate reader.
Procedure:
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Cells are seeded into 96-well plates at a predetermined density.
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Serial dilutions of the test compound are added to the wells.
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A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells include uninfected cells and infected cells without any compound.
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The plates are incubated at 37°C in a humidified CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
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After the incubation period, a cell viability assay (e.g., MTT assay) is performed. The absorbance is read using a microplate reader.
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The percentage of cell protection is calculated for each drug concentration, and the EC₅₀ is determined from the dose-response curve.
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A parallel assay is conducted with uninfected cells to determine the cytotoxicity of the compound and to calculate the TC₅₀.
Conclusion
AZT-PMAP is a promising phosphoramidate prodrug of AZT that demonstrates potent anti-HIV activity in vitro. Its mechanism of action, which involves the intracellular delivery of AZT monophosphate, offers a potential strategy to overcome the limitations associated with the parent drug, including inefficient phosphorylation and certain forms of drug resistance. The modular nature of its synthesis allows for the exploration of various aryl and amino acid ester moieties to optimize its pharmacological properties. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential of AZT-PMAP and related compounds in the treatment of HIV infection.
